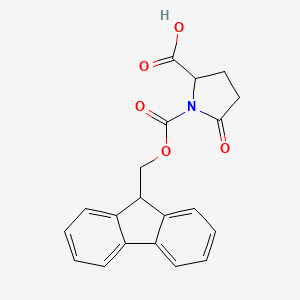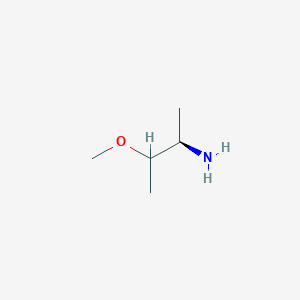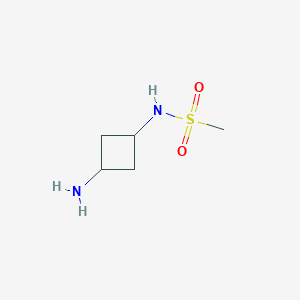
Sulfo-Cy3-Methyltetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Cy3-Methyltetrazine is a click chemistry reagent that consists of methyltetrazine linked to a water-soluble dye. This compound exhibits good stability at physiological pH and can be efficiently coupled to trans-cyclooctene, exhibiting high reactivity towards cyclooctene . It is primarily used in scientific research for its ability to form stable conjugates with various biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-Cy3-Methyltetrazine is synthesized by linking methyltetrazine to a water-soluble dye. The specific synthetic route involves the reaction of methyltetrazine with a sulfonated dye under controlled conditions to ensure high yield and purity . The reaction is typically carried out in an aqueous medium at a physiological pH to maintain the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity of the final product . The compound is then purified using chromatographic techniques and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cy3-Methyltetrazine primarily undergoes click chemistry reactions, specifically the inverse-electron-demand Diels-Alder reaction with trans-cyclooctene . This reaction is highly efficient and selective, making it ideal for bioconjugation applications.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include trans-cyclooctene and other strained alkenes . The reactions are typically carried out under mild conditions, often at room temperature and physiological pH, to preserve the integrity of the biomolecules involved .
Major Products Formed
The major products formed from the reactions of this compound are stable conjugates with biomolecules such as proteins, peptides, and nucleic acids . These conjugates retain the functional properties of the biomolecules while incorporating the fluorescent properties of the dye .
Scientific Research Applications
Sulfo-Cy3-Methyltetrazine has a wide range of applications in scientific research:
Mechanism of Action
Sulfo-Cy3-Methyltetrazine exerts its effects through the inverse-electron-demand Diels-Alder reaction with trans-cyclooctene . This reaction forms a stable covalent bond between the methyltetrazine moiety and the cyclooctene, resulting in the formation of a conjugate . The fluorescent properties of the dye allow for the visualization and tracking of the conjugate in various biological systems .
Comparison with Similar Compounds
Similar Compounds
Sulfo-Cy5-Methyltetrazine: Another click chemistry reagent with similar properties but different spectral characteristics.
Sulfo-Cy7-Methyltetrazine: Similar to Sulfo-Cy3-Methyltetrazine but with a longer wavelength emission.
Uniqueness
This compound is unique due to its optimal stability at physiological pH and high reactivity towards cyclooctene . Its water solubility and bright fluorescence make it particularly suitable for biological applications .
Properties
Molecular Formula |
C42H49N7O10S3 |
|---|---|
Molecular Weight |
908.1 g/mol |
IUPAC Name |
2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate |
InChI |
InChI=1S/C42H49N7O10S3/c1-28-44-46-40(47-45-28)30-16-14-29(15-17-30)27-43-39(50)13-7-6-8-22-48-35-20-18-31(61(54,55)56)25-33(35)41(2,3)37(48)11-9-12-38-42(4,5)34-26-32(62(57,58)59)19-21-36(34)49(38)23-10-24-60(51,52)53/h9,11-12,14-21,25-26H,6-8,10,13,22-24,27H2,1-5H3,(H3-,43,50,51,52,53,54,55,56,57,58,59) |
InChI Key |
OZCFOARLJNJDKW-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCC[N+]3=C(C(C4=C3C=CC(=C4)S(=O)(=O)[O-])(C)C)/C=C/C=C\5/C(C6=C(N5CCCS(=O)(=O)O)C=CC(=C6)S(=O)(=O)O)(C)C |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCC[N+]3=C(C(C4=C3C=CC(=C4)S(=O)(=O)[O-])(C)C)C=CC=C5C(C6=C(N5CCCS(=O)(=O)O)C=CC(=C6)S(=O)(=O)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-ylmethanamine](/img/structure/B12280791.png)
![3-({6-Phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile](/img/structure/B12280795.png)




![(2-{[(1H-Indazol-6-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone](/img/structure/B12280818.png)




![4-chloro-1-{[1-(2-ethoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12280862.png)
